molecular formula C17H28N2O2 B1665346 Ambucetamide CAS No. 519-88-0

Ambucetamide

Cat. No. B1665346
CAS RN: 519-88-0
M. Wt: 292.4 g/mol
InChI Key: WUSAVCGXMSWMQM-UHFFFAOYSA-N
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Description

Ambucetamide is an antispasmodic found to be particularly effective for the relief of menstrual pain . It was discovered in 1953 by Paul Janssen .


Molecular Structure Analysis

Ambucetamide has a molecular formula of C17H28N2O2 . Its structure includes a dibutylamino group and a 4-methoxyphenyl group attached to an acetamide group .


Physical And Chemical Properties Analysis

Ambucetamide has a density of 1.0±0.1 g/cm3, a boiling point of 421.5±45.0 °C at 760 mmHg, and a flash point of 208.7±28.7 °C . It also has a molar refractivity of 86.8±0.3 cm3, and a molar volume of 287.1±3.0 cm3 .

Scientific Research Applications

Antispasmodic Action on the Uterus

Research has shown that Ambucetamide, 2-(di-n-butylamino)-2-(4-methoxyphenyl)-acetamide, exhibits antispasmodic action on the uterus. In studies involving rat uterine preparations, Ambucetamide demonstrated activity comparable to papaverine, affecting the amplitude and frequency of contractions and uterine tone. These findings indicate potential applications of Ambucetamide in conditions related to uterine spasms or contractions (Hoekstra, Fisher, Cull, Tisch, & Dickison, 1957).

Effects on Human Myometrial Preparations

Another study focused on the effects of Ambucetamide on human myometrial preparations, especially in the context of dysmenorrhea. It was found that Ambucetamide inhibited responses to a menstrual stimulant and vasopressin and sometimes reduced the spontaneous rhythmical activity of the human myometrium. These findings suggest its potential use in the treatment of menstrual disorders such as dysmenorrhea (Pickles & Clitheroe, 1960).

properties

IUPAC Name

2-(dibutylamino)-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSAVCGXMSWMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(C1=CC=C(C=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057760
Record name Ambucetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambucetamide

CAS RN

519-88-0
Record name Ambucetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambucetamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambucetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambucetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBUCETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131B408RZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
JB Hoekstra, DS Fisher, KM Cull, DE Tisch… - Journal of the American …, 1957 - Elsevier
… a papaverine index for ambucetamide. Six to eight determinations of the ambucetamide effect were … Ambucetamide produced a decrease in the amplitude of contraction starting in most …
Number of citations: 2 www.sciencedirect.com
VR Pickles, HJ Clitheroe - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… The usual effect of ambucetamide on the spontaneous activity of a human myometrial … contractions after the ambucetamide was washed out. An inhibitory effect of ambucetamide on the …
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
B Chankvetadze, I Kartozia, C Yamamoto… - … of pharmaceutical and …, 2002 - Elsevier
… Although the enantioseparation factor for ambucetamide was rather high on OJ column, this did not allow significant enantioseparation due to extremely low retention factor (k′=0.10). …
Number of citations: 145 www.sciencedirect.com
JZ Huo, J Van Bocxlaer, WE Lambert… - … of Chromatography B …, 1994 - Elsevier
… The drug and the internal standard (ambucetamide) are extracted with dichloromethane under alkaline conditions. The method is linear from 100 to 3000 ng/ml. The within-day and day-…
Number of citations: 8 www.sciencedirect.com
I Oransky - The Lancet, 2004 - thelancet.com
… The first drug launched by Janssen, in 1955, was ambucetamide for menstrual pain. It was followed by other drugs such as haloperidol (1959), fentanyl (1963), pimozide (1970), …
Number of citations: 3 www.thelancet.com
M Giorgi, S Bertini, G Soldani… - Journal of analytical …, 2001 - academic.oup.com
… EMB and ambucetamide (AMB) (Figure 2) were kindly provided by Hoechst Roussel Vet (… Molecular formula of the analytical marker ambucetamide and of the internal standard …
Number of citations: 11 academic.oup.com
OS Idowu, AA Fasanmade, AA Olaniyi - Tropical Journal of Pharmaceutical …, 2002 - ajol.info
Purpose: Ideal behaviour of mixtures of organic modifier and water is reflected by a linear relationship between refractive index and fraction of organic modifier in the mixture. This study …
Number of citations: 6 www.ajol.info
C Lv, Y Liu, D Mangelings, Y Vander Heyden - Electrophoresis, 2011 - Wiley Online Library
The 3,5‐dimethylphenylcarbamate derivatives of cellulose bearing 3‐(triethoxysilyl)propyl residues were immobilized in a capillary format onto a monolithic silica support by …
E Bennekom - Analyst, 1998 - pubs.rsc.org
… Ambucetamide was used as internal standard. For the determination of pentobarbital, several papers have been published. The described methods include high-performance liquid …
Number of citations: 8 pubs.rsc.org
AA Younes, D Mangelings, Y Vander Heyden - Journal of Chromatography …, 2012 - Elsevier
… For example, on LC1, ambucetamide, and salmeterol were resolved with the acidic phase but were not with the basic. In contrast, carbinoxamine and praziquantel, were only resolved …
Number of citations: 42 www.sciencedirect.com

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